![molecular formula C9H12FNS B1488419 3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine CAS No. 2097975-65-8](/img/structure/B1488419.png)
3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine
Overview
Description
“3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a fluoromethyl group (-CH2F) and a thiophen-3-yl group, which is a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrrolidine ring, a fluoromethyl group, and a thiophen-3-yl group. The exact structure would depend on the specific locations of these groups on the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific reagents and conditions used. The pyrrolidine ring, fluoromethyl group, and thiophen-3-yl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the fluoromethyl and thiophen-3-yl groups, as well as the specific configuration of the pyrrolidine ring .Scientific Research Applications
Enhancing Electrochromic Properties through Copolymerization
Copolymers containing fluoro and thiophene units, such as a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, have been synthesized to enhance electrochromic properties. These materials demonstrate multiple color states and improved switching times, indicating their potential for advanced electrochromic devices (Türkarslan et al., 2007).
Molecular Docking Studies for Inhibitor Design
Compounds with pyrrolidine and thiophene moieties have been examined for their potential as inhibitors through crystal structure analysis and molecular docking studies. Such research indicates their application in designing inhibitors for specific enzymes, showcasing their utility in pharmaceutical research (Venkateshan et al., 2019).
Radioligand Development for PET Imaging
Fluoromethyl and pyrrolidine derivatives have been explored for imaging applications, particularly in positron emission tomography (PET). Compounds synthesized for high specific radioactivity and stability in biological systems are crucial for developing novel radioligands that could enhance imaging techniques in medical diagnostics (Eskola et al., 2002).
Exploring Fluorine Effects in Organic Electronics
Research into boric acid ester intermediates with pyrrolidine and fluorine substituents has led to insights into the physicochemical properties and electronic structures of organic materials. These findings contribute to the development of organic electronics, highlighting the importance of fluorine in modulating electronic properties (Huang et al., 2021).
Metal Ion Sensing Applications
Pyrrolidine-based fluoroionophores have demonstrated selective and efficient sensing capabilities for metal ions, such as aluminum. These findings reveal the potential of fluorinated pyrrolidine derivatives in developing sensitive and selective chemosensors for environmental and biological applications (Maity & Govindaraju, 2010).
Mechanism of Action
Future Directions
The future directions for research on “3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” would depend on the specific properties and potential applications of the compound. This could include further studies to determine the compound’s physical and chemical properties, biological activity, and potential uses .
properties
IUPAC Name |
3-(fluoromethyl)-4-thiophen-3-ylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-3-8-4-11-5-9(8)7-1-2-12-6-7/h1-2,6,8-9,11H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPGIIYECGELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.